Bis(pentachlorophenyl) methylpropanedioate
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Overview
Description
Bis(pentachlorophenyl) methylpropanedioate is a chemical compound that belongs to the family of chlorophenyl derivatives It is characterized by the presence of two pentachlorophenyl groups attached to a methylpropanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentachlorophenyl) methylpropanedioate typically involves the reaction of pentachlorophenol with a suitable esterifying agent. One common method is the esterification of pentachlorophenol with methylpropanedioic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The use of continuous reactors and advanced separation techniques, such as distillation and crystallization, ensures high yield and purity of the final product. The industrial production process is optimized to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Bis(pentachlorophenyl) methylpropanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace one or more chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Bis(pentachlorophenyl) methylpropanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chlorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of bis(pentachlorophenyl) methylpropanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Pentachlorophenol: A related compound with similar chlorinated phenyl groups.
Bis(4-nitrophenyl) oxalate: Another compound with a similar oxalate backbone.
Bis(2,4,6-trichlorophenyl) oxalate: A compound with fewer chlorine atoms on the phenyl rings.
Uniqueness
Bis(pentachlorophenyl) methylpropanedioate is unique due to its high degree of chlorination and specific ester structure. This gives it distinct chemical properties and potential applications that differ from other related compounds. Its high stability and reactivity make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61760-21-2 |
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Molecular Formula |
C16H4Cl10O4 |
Molecular Weight |
614.7 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentachlorophenyl) 2-methylpropanedioate |
InChI |
InChI=1S/C16H4Cl10O4/c1-2(15(27)29-13-9(23)5(19)3(17)6(20)10(13)24)16(28)30-14-11(25)7(21)4(18)8(22)12(14)26/h2H,1H3 |
InChI Key |
GUUWRPORIPGQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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